4-((4-chlorophenyl)sulfonyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(ethylsulfonyl)thiazol-5-amine
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Overview
Description
4-(4-CHLOROBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(ETHANESULFONYL)-1,3-THIAZOL-5-AMINE is a complex organic compound that features a thiazole ring, sulfonyl groups, and a chlorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(ETHANESULFONYL)-1,3-THIAZOL-5-AMINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Sulfonyl Groups: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Attachment of the Chlorobenzene Moiety: This can be done via nucleophilic aromatic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the cyclohexene moiety.
Reduction: Reduction reactions could target the sulfonyl groups or the double bond in the cyclohexene ring.
Substitution: The chlorobenzene moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.
Materials Science:
Biology and Medicine
Drug Development: Investigation as a potential therapeutic agent due to its complex structure and functional groups.
Biological Studies: Use in studying enzyme interactions or as a probe in biochemical assays.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.
Polymer Science: Potential use in the development of new polymers with specific characteristics.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-METHYLBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(ETHANESULFONYL)-1,3-THIAZOL-5-AMINE
- 4-(4-FLUOROBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(ETHANESULFONYL)-1,3-THIAZOL-5-AMINE
Uniqueness
The presence of the chlorobenzene moiety and the specific arrangement of functional groups might confer unique chemical and biological properties, distinguishing it from similar compounds.
Properties
Molecular Formula |
C19H23ClN2O4S3 |
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Molecular Weight |
475.1 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-[2-(cyclohexen-1-yl)ethyl]-2-ethylsulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C19H23ClN2O4S3/c1-2-28(23,24)19-22-18(29(25,26)16-10-8-15(20)9-11-16)17(27-19)21-13-12-14-6-4-3-5-7-14/h6,8-11,21H,2-5,7,12-13H2,1H3 |
InChI Key |
QMAACOLKYRNUMH-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)NCCC2=CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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